molecular formula C10H20O2 B129247 Decanoic acid-1,2-13C2 CAS No. 287111-30-2

Decanoic acid-1,2-13C2

Cat. No. B129247
M. Wt: 174.25 g/mol
InChI Key: GHVNFZFCNZKVNT-OJJJIBSVSA-N
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Description

Decanoic acid, also known as capric acid, is a medium-chain fatty acid that has been utilized in various chemical syntheses and medical research. Although the provided papers do not directly discuss "Decanoic acid-1,2-13C2", they provide insights into the use of medium-chain fatty acids in different contexts. For instance, the first paper describes the use of decanoic acid as a promoting medium in the synthesis of bis(indolyl)methane derivatives, highlighting its role in enhancing the reactivity of aromatic aldehydes through electrophilic activation . This suggests that decanoic acid can be an effective catalyst in organic synthesis.

Synthesis Analysis

The synthesis of bis(indolyl)methane derivatives using decanoic acid is a significant advancement in organic chemistry. The study demonstrates that decanoic acid can activate aldehyde carbonyl groups, facilitating the addition of 2-methyl-1H-indole to various aromatic aldehydes at room temperature . This process yields pure compounds without the need for additional workup and purification steps, making it a cost-effective and environmentally friendly alternative to traditional methods that often require metal-containing catalysts and corrosive acids.

Molecular Structure Analysis

While the molecular structure of "Decanoic acid-1,2-13C2" is not explicitly discussed in the provided papers, the general structure of decanoic acid consists of a ten-carbon chain with a carboxylic acid functional group at one end. The "1,2-13C2" notation indicates that the first two carbon atoms in the chain are labeled with the stable isotope carbon-13, which can be useful in tracing the incorporation of decanoic acid into metabolic pathways or in structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The chemical reactivity of decanoic acid is exemplified in the synthesis of bis(indolyl)methane derivatives, where it acts as a medium that promotes the electrophilic activation of aromatic aldehydes . This activation is crucial for the subsequent addition reaction with 2-methyl-1H-indole, leading to the formation of the desired bis(indolyl)methane compounds. The ability of decanoic acid to participate in such reactions underscores its versatility as a reagent in organic synthesis.

Physical and Chemical Properties Analysis

Decanoic acid is known for its medium-chain fatty acid properties, which include being readily absorbed in the duodenum, as indicated by the use of a related compound, 13C-octanoic acid, in the measurement of gastric emptying rates . The physical and chemical properties of decanoic acid, such as its melting point, boiling point, solubility, and acidity, are important for its function in chemical syntheses and its behavior in biological systems. The absorption characteristics of medium-chain fatty acids like decanoic acid are utilized in medical research to study physiological processes, such as gastric emptying in infants .

Scientific Research Applications

Selective Production of Decanoic Acid

Researchers have engineered a cell factory capable of producing decanoic acid from glycerol, a renewable feedstock, by reversing the β-oxidation pathway. This process selectively generates decanoic acid by exploiting the chain-length specificity of enzymes, achieving a production yield of 0.1 g/g glycerol. This method highlights the potential of decanoic acid in industrial chemicals, pharmaceuticals, and biofuels (Kim & Gonzalez, 2018).

Thermal Energy Storage Applications

Decanoic acid has been microencapsulated for thermal energy storage applications, demonstrating the potential for environmentally friendly, thermally stable, and leakage-free microcapsules. The study found that microcapsules of decanoic acid with Poly (melamine–urea–formaldehyde) exhibit suitable latent heat and better heat resistance, making them recommended for applications above 95°C (Konuklu et al., 2014).

Deoxygenation Studies

The transformation of decanoic acid through deoxygenation pathways has been explored over various catalysts. This research focuses on the conversion of decanoic acid into hydrocarbons by removing oxygen atoms, offering insights into the production of biofuels and chemicals from fatty acids (Brillouet et al., 2014).

Synthesis of Poly-3-Hydroxyalkanoate

Decanoic acid serves as an ideal substrate for producing medium-chain-length poly-3-hydroxyalkanoate (MCL-PHA), a biopolymer, using a fed-batch fermentation process. This research demonstrates the efficient conversion of decanoic acid into a valuable biopolymer, highlighting its potential in biotechnological applications (Gao, Ramsay & Ramsay, 2016).

Nanoparticle Synthesis

Decanoic acid has been used as a capping ligand in the synthesis of iron oxide nanoparticles, allowing for control over particle size and demonstrating high saturation magnetization. These nanoparticles have potential applications in biomedical fields, such as contrast agents for magnetic resonance imaging and magnetic carriers for drug delivery (Guardia et al., 2010).

Safety And Hazards

Like most carboxylic acids, decanoic acid is corrosive and can cause burns and eye damage . It is harmful if swallowed, and can be irritating to the skin and respiratory system . It is advisable to handle it with appropriate safety measures, including wearing protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

(1,2-13C2)decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVNFZFCNZKVNT-OJJJIBSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584355
Record name (1,2-~13~C_2_)Decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decanoic acid-1,2-13C2

CAS RN

287111-30-2
Record name (1,2-~13~C_2_)Decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287111-30-2
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Synthesis routes and methods

Procedure details

We transferred approximately 60% of the required sterile water volume into a suitable container. We added the appropriate amount (as indicated in the table below) of tromethamine, trolamine, citric acid anhydrous, and sodium hydroxide pellets to the container and mixed well until dissolved. We adjusted the temperature to 21-25° C. (or room temperature) and measured the pH of the liquid. We adjusted the pH to 7.7-7.9 as necessary using 1N sodium hydroxide or 1N hydrochloric acid. We then adjusted the temperature to 45-50° C. by warming on a hotplate and maintained this temperature. We then added the capric acid to the warm solution and mixed until the capric acid was dissolved. We adjusted the temperature to 21-25° C. (or room temperature) and measured the pH of the liquid. As needed, we adjusted the pH to 7.7-7.9 using 1N sodium hydroxide or 1N hydrochloric acid. We then mixed the solution for 5 minutes. We added appropriate amount of sterile water to equal 100% of the required volume and mixed well.
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